Tylosin 3-Acetate

Descripción general

Descripción

Tylosin 3-Acetate is a macrolide antibiotic derived from Tylosin. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain Gram-negative bacteria. This compound is also effective against Mycoplasma species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tylosin 3-Acetate can be synthesized through a bioconversion process using Streptomyces thermotolerans with Tylosin as the substrate. The process involves the transformation of Tylosin into 3-O-acetyltylosin by the endoenzyme acyA, with glucose providing the acetyl group. This intermediate is then further transformed into Tylvalosin by endoenzyme acyB, with leucine, valproic acid, and the isoamyl salt of glucose forming the precursor of isovaleryl .

Industrial Production Methods: In industrial settings, the production of this compound involves fermentation followed by acid and alkali recrystallization of the fermentation broth. High-purity this compound is obtained through silica gel column chromatography separation, using a mixture of ethyl acetate and petroleum ether (containing 0.1% triethylamine) as the eluent .

Análisis De Reacciones Químicas

Types of Reactions: Tylosin 3-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Veterinary Therapeutics

Treatment of Mycoplasma Infections in Poultry

Tylosin is effective against Mycoplasma gallisepticum, a common pathogen in chickens causing chronic respiratory diseases. A study established clinical breakpoints for tylosin against Mycoplasma gallisepticum, indicating an effective dosage regimen of 45.88 mg/kg body weight over three days. The study also assessed the impact on lung microbiota, revealing significant changes post-treatment, which are crucial for understanding the antibiotic's effects on microbial communities in poultry .

Management of Tylosin-Responsive Enteropathy in Dogs

Clinical trials have evaluated fecal microbiota transplantation (FMT) as an alternative to prolonged tylosin treatment in dogs with tylosin-responsive enteropathy. In a study involving 14 dogs, the FMT group showed a slightly higher efficacy (71.4% success rate) compared to the placebo group (50%), although the difference was not statistically significant due to small sample size. This research highlights the potential for FMT to mitigate reliance on antibiotics like tylosin while addressing gut health .

Livestock Production

Use in Cattle for Liver Abscess Prevention

Tylosin is widely used in beef cattle to prevent liver abscesses, which are linked to ruminal acidosis from high-grain diets. A systematic review indicated that tylosin administration could lead to increased antimicrobial resistance among enteric bacteria, raising concerns about food safety and public health . Despite these concerns, tylosin remains a critical component in managing cattle health and productivity.

| Application | Target Species | Dosage | Outcome |

|---|---|---|---|

| Treatment of Mycoplasma | Chickens | 45.88 mg/kg for 3 days | Effective against chronic respiratory disease |

| Prevention of Liver Abscesses | Cattle | 60-90 mg/head/day | Reduces incidence of liver abscesses |

Microbiome Research

Impact on Canine Fecal Microbiota

Research has demonstrated that tylosin can alter the composition of canine fecal microbiota. In vitro studies indicated that tylosin exhibited inhibitory effects on gut microbiota diversity, which could have implications for long-term health and disease management in dogs . The findings suggest careful consideration of tylosin's use to avoid detrimental impacts on gut health.

Pharmacokinetics and Dosage Adjustments

Allometric Scaling in Turkeys

A study focused on adjusting tylosin dosages based on allometric scaling in turkeys highlighted significant variability in pharmacokinetics across different age groups. The research found that intravenous administration resulted in more consistent drug exposure compared to oral administration, which had low bioavailability (8-12%). This insight is critical for optimizing treatment protocols in poultry farming .

Mecanismo De Acción

Tylosin 3-Acetate exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the elongation of the peptide chain during translation. This action results in a bacteriostatic effect, inhibiting the growth and reproduction of susceptible bacteria .

Comparación Con Compuestos Similares

Tylosin: The parent compound from which Tylosin 3-Acetate is derived. It has a similar mechanism of action but differs in its chemical structure.

Tilmicosin: A semi-synthetic derivative of Tylosin with a similar antibacterial spectrum but different pharmacokinetic properties.

Tylvalosin: Another derivative of Tylosin, known for its enhanced antibacterial activity against Mycoplasma species

Uniqueness: this compound is unique due to its specific acetylation at the 3-OH position, which enhances its stability and antibacterial activity compared to its parent compound, Tylosin .

Actividad Biológica

Tylosin 3-Acetate is a macrolide antibiotic derived from the natural product tylosin, primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly against various bacterial infections in livestock. This article delves into its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has the chemical formula and a molecular weight of approximately 958.14 g/mol. Its structure includes a large lactone ring that is characteristic of macrolides, contributing to its biological properties.

- Mechanism of Action : The primary mechanism involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing peptide chain elongation during translation. This action results in a bacteriostatic effect, effectively halting bacterial growth.

Antibacterial Spectrum

This compound demonstrates broad-spectrum antibacterial activity, particularly against:

- Gram-positive bacteria : Highly effective against species such as Staphylococcus aureus and Streptococcus pneumoniae.

- Mycoplasma species : Notably effective against Mycoplasma gallisepticum, a significant pathogen in poultry .

The compound shows limited activity against Gram-negative bacteria, which is typical for macrolides.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Distribution : Widely distributed in body tissues, particularly in the lungs and liver.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying degrees of antibacterial activity.

- Excretion : Excreted mainly via urine and feces, with a half-life that varies depending on the species being treated .

Study on Mycoplasma gallisepticum in Poultry

A pivotal study assessed the efficacy of this compound against Mycoplasma gallisepticum (MG) infections in chickens. Key findings included:

- Minimum Inhibitory Concentration (MIC) : The established MIC for MG isolates was found to be 2 µg/ml.

- Clinical Breakpoint (CBP) : The CBP was set at 2 µg/ml based on pharmacokinetics-pharmacodynamics (PK-PD) studies.

- Dosage Regimen : A dosage of 45.88 mg/kg body weight administered over three days effectively reduced MG infection severity .

Additionally, the study utilized 16S rRNA gene sequencing to analyze changes in lung microbiota pre- and post-treatment, revealing significant shifts that highlight the compound's impact on microbial communities in infected hosts.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 958.14 g/mol |

| MIC Against M. gallisepticum | 2 µg/ml |

| CBP | 2 µg/ml |

| Dosage Regimen | 45.88 mg/kg for 3 days |

Environmental Considerations

Given its widespread use in veterinary medicine, the environmental impact of this compound has been scrutinized. Studies indicate potential risks associated with its residues affecting non-target organisms and ecosystems. Regulatory frameworks are being developed to assess these risks comprehensively .

Propiedades

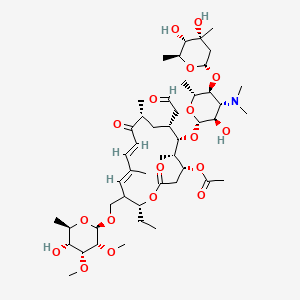

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJMWODQOMKONK-AXZSYZCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H79NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858550 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-10-9 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.